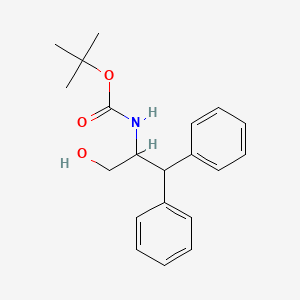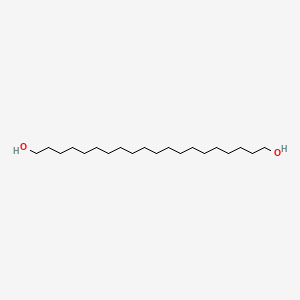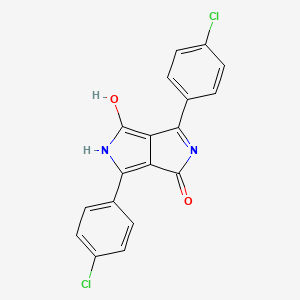
Pigment Red 254
Übersicht
Beschreibung
Pigment Red 254, also known as DPP Red HP, is a high-performance pigment with exceptional fastness properties . It is recommended for various applications including industrial paints, coil coatings, powder coatings, decorative water-based paints, automotive OEM paints, textile printing, and more . It is a neutral red color, has excellent solvent resistance, and has a light fastness level of 8 .
Synthesis Analysis
The synthesis of Pigment Red 254 involves several stages . The first stage involves the reaction of 4-Cyanochlorobenzene with sodium tert-pentoxide in tert-Amyl alcohol at 90°C for approximately 0.0833333 hours. The second stage involves the addition of 1-butyl-3-methylimidazolium Tetrafluoroborate in tert-Amyl alcohol for approximately 0.166667 hours. The final stage involves the addition of succinic acid diethyl ester in tert-Amyl alcohol at 30°C for 14 hours .Molecular Structure Analysis
The crystal structure of Pigment Red 254 was solved from laboratory X-ray powder diffraction data using the simulated annealing method followed by Rietveld refinement . The molecule lies across an inversion center. The dihedral angle between the benzene ring and the pyrrole ring in the unique part of the molecule is 11.1 (2) .Chemical Reactions Analysis
Pigment Red 254 demonstrates excellent fastness to organic solvents and weather-fastness, as well as good coloristic and fastness properties . It also shows good hiding power and high tinctorial strength .Physical And Chemical Properties Analysis
Pigment Red 254 is a semi-opaque mid shade red . It shows high tinctorial strength, bleeding fastness, and high solvent resistance . It has a density of 1.6±0.1 g/cm³, a boiling point of 672.5±55.0 °C at 760 mmHg, and a flash point of 360.5±31.5 °C .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Scientific Field
Materials Science and Engineering
Application Summary
Pigment Red 254 is utilized in the development of organic electronics due to its semiconducting properties. It’s particularly valuable in the creation of narrow bandgap donor-acceptor polymers, which are essential components of active semiconductor layers in organic photovoltaic (OPV) cells.
Methods of Application
The compound is integrated into polymer matrices to form thin films through processes like spin-coating or vacuum deposition. The resulting films are used as the active layer in OPV cells.
Results and Outcomes
Studies have shown that Pigment Red 254-based polymers can achieve high power conversion efficiencies (PCE) in OPV cells, indicating its potential for efficient solar energy harvesting .
Pyrotechnic Smoke Compositions
Scientific Field
Chemistry and Environmental Science
Application Summary
Pigment Red 254 serves as a less toxic alternative for creating red-colored smoke in pyrotechnics, replacing anthraquinone dyes which are harmful to human health.
Methods of Application
The compound is incorporated into pyrotechnic compositions, which, upon ignition, produce a red-colored smoke cloud.
Results and Outcomes
Experimental results demonstrated that Pigment Red 254-containing compositions reached a red smoke yield of 51%, outperforming the usual anthraquinone dye yield of 48%. Additionally, it exhibited greater thermal stability, suggesting safer usage in heat-generating systems .
Industrial Coatings
Scientific Field
Industrial Chemistry
Application Summary
Pigment Red 254 is widely used in industrial coatings, such as automotive finishes, due to its excellent fastness properties and high tinctorial strength.
Methods of Application
The pigment is mixed into paint formulations and applied to surfaces, where it provides a durable and vibrant red hue.
Results and Outcomes
The pigment has been shown to withstand high processing temperatures, maintain color stability, and offer good hiding power, making it a preferred choice for high-end coatings .
Fluorescence Chemosensors
Scientific Field
Analytical Chemistry
Application Summary
Derivatives of Pigment Red 254 are synthesized for use as one- and two-photon fluorescence chemosensors, particularly for detecting fluoride anions.
Methods of Application
The compound is used in sensor devices that detect changes in fluorescence upon interaction with specific ions or molecules.
Results and Outcomes
The synthesized derivatives exhibit high fluorescence quantum yields and are effective in selectively sensing fluoride anions, with performance affected by substituents on the benzene ring .
Crystallography
Scientific Field
Crystallography and Material Science
Application Summary
The crystal structure of Pigment Red 254 has been determined using X-ray powder diffraction, which is crucial for understanding its properties in various applications.
Methods of Application
Due to its low solubility, the crystal structure was solved using simulated annealing methods followed by Rietveld refinement.
Results and Outcomes
The molecular structure was elucidated, revealing how molecules are linked via hydrogen bonds, forming chains that contribute to its properties as a pigment .
High-Temperature Plastics
Scientific Field
Polymer Science
Application Summary
Pigment Red 254 is stable at high temperatures, making it suitable for coloring plastics like HDPE and PVC that are processed at elevated temperatures.
Methods of Application
The pigment is compounded into plastic resins before being molded or extruded into final products.
Results and Outcomes
Tests have confirmed that Pigment Red 254 remains stable up to 570°F, ensuring consistent color quality in the final plastic products .
This analysis provides a snapshot of the diverse applications of this versatile compound across different scientific fields, highlighting its significance in both industrial and research contexts.
Textile Printing
Scientific Field
Textile Engineering
Application Summary
Pigment Red 254 is used in textile printing to impart vibrant red colors to fabrics. It is favored for its excellent fastness properties, which ensure the color remains bright and does not fade easily.
Methods of Application
The pigment is formulated into textile inks and applied to fabrics using various printing techniques, including screen printing and digital printing.
Results and Outcomes
Textiles printed with Pigment Red 254 exhibit high color strength and durability, withstanding multiple washes without significant loss of color .
Food Packaging Inks
Scientific Field
Food Safety and Packaging
Application Summary
Pigment Red 254 is utilized in the production of inks for food packaging due to its FDA compliance for indirect food contact applications. It ensures that the packaging is both attractive and safe for use with food products.
Methods of Application
The pigment is incorporated into ink formulations that are then printed onto food packaging materials, such as wrappers and containers.
Results and Outcomes
The resulting food packaging meets safety standards and displays excellent print quality, with Pigment Red 254 providing a stable and non-toxic color solution .
Automotive Paints
Scientific Field
Automotive Industry
Application Summary
In the automotive industry, Pigment Red 254 is a choice pigment for OEM paints and finishes due to its lightfastness and resistance to weathering.
Methods of Application
The pigment is mixed into automotive paint formulations and applied to vehicles, providing a long-lasting and aesthetically pleasing finish.
Results and Outcomes
Automobiles painted with Pigment Red 254-based paints show remarkable resistance to fading and environmental damage, maintaining their color integrity over time .
Powder Coatings
Scientific Field
Industrial Coatings
Application Summary
Pigment Red 254 is also prominent in powder coatings for its excellent heat stability and resistance to acids, alkalis, and solvents.
Methods of Application
The pigment is blended into powder coating formulations, which are then electrostatically applied and cured on metal surfaces.
Results and Outcomes
Coated surfaces demonstrate superior color retention and resistance to chemical and physical stresses, making Pigment Red 254 a reliable pigment for high-performance coatings .
Plastic Coloration
Scientific Field
Polymer Chemistry
Application Summary
Pigment Red 254 is widely used to color plastics, including PE, PP, PVC, and others, due to its stability and vibrancy.
Methods of Application
The pigment is compounded into plastic resins and then processed into final products through various methods like injection molding and extrusion.
Results and Outcomes
Plastics colored with Pigment Red 254 show consistent color quality and stability, even when subjected to high processing temperatures .
Inkjet Inks
Scientific Field
Printing Technology
Application Summary
Due to its fine particle size and excellent dispersion properties, Pigment Red 254 is used in inkjet inks for high-resolution printing.
Methods of Application
The pigment is formulated into inkjet inks and used in printers for producing high-quality prints with sharp and vivid colors.
Results and Outcomes
Prints using Pigment Red 254-based inks are characterized by their bright red hues and long-lasting color fidelity, suitable for both commercial and artistic applications .
These applications showcase the versatility of Pigment Red 254 across various industries and scientific fields, underlining its importance as a high-performance pigment.
Pyrotechnic Smoke Compositions
Scientific Field
Environmental Chemistry
Application Summary
Pigment Red 254 is identified as a ‘greener’ alternative for producing red-colored smoke in pyrotechnics, which is less toxic compared to traditional anthraquinone dyes.
Methods of Application
The pigment is incorporated into pyrotechnic compositions that, when ignited, produce a red smoke cloud.
Results and Outcomes
In experiments, compositions containing Pigment Red 254 achieved a red smoke yield of 51%, surpassing the 48% yield of traditional dyes. Its higher thermal stability also suggests safer usage in heat-generating systems .
Crystal Phase Modification
Scientific Field
Material Science
Application Summary
Pigment Red 254 undergoes crystal phase studies to explore its different crystalline forms, which have varied applications across industries.
Methods of Application
The pigment’s crystal phases are studied in the presence of ionic liquids to achieve selected crystalline forms without the need for conventional separation methods post-synthesis.
Results and Outcomes
The different physical properties, such as melting points and color properties of the obtained pigment in α and β crystalline phases, have been clarified, impacting its application in industries .
Automotive Primers
Scientific Field
Automotive Coatings
Application Summary
Pigment Red 254 is used in automotive primers, often in combination with other pigments to achieve cost-effective and desired color shades.
Methods of Application
It is mixed with other pigments like CI Pigment Red 170 or quinacridone to create various shades for automotive primers.
Results and Outcomes
This application allows for the creation of transparent blue-red shades and is also used in coloring plastics such as PS, PVC, and polyolefins .
Zukünftige Richtungen
Researchers have identified Pigment Red 254 as a less toxic, “greener” alternative for producing red-colored smoke . It forms a red-colored smoke cloud more effectively than current dyes, and it is also more thermally stable than the reference dye, which might allow it to be used in a less toxic heat-generating system .
Eigenschaften
IUPAC Name |
1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLHLSTAOEFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044736 | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
CAS RN |
84632-65-5, 122390-98-1 | |
| Record name | Pigment Red 254 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 254 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
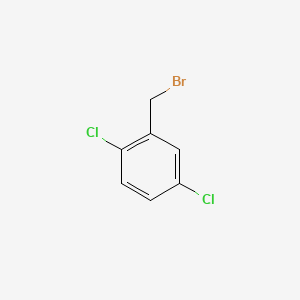
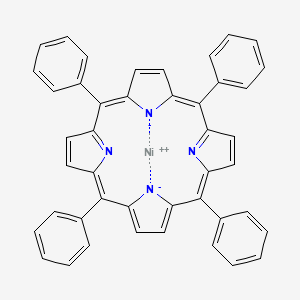
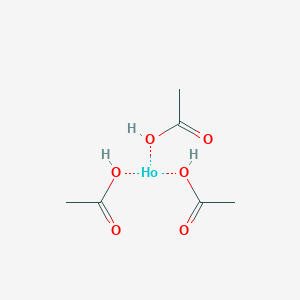
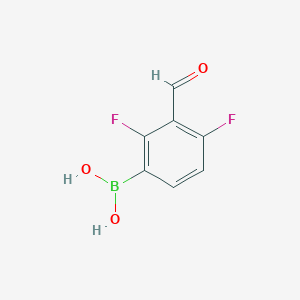
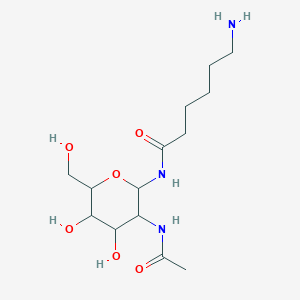
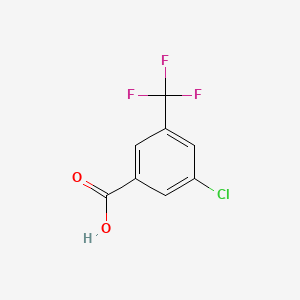
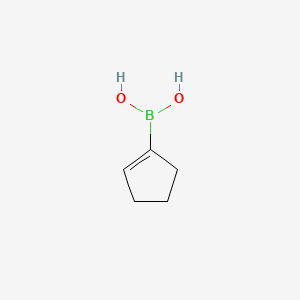
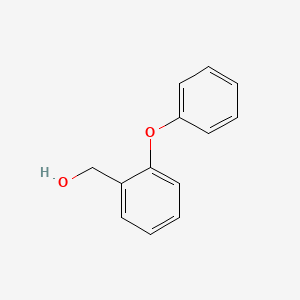
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
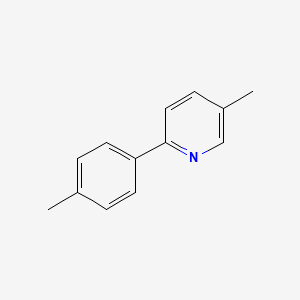
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)
